molecular formula C12H22O11 B10861554 Glc(a1-2)aldehydo-L-Man

Glc(a1-2)aldehydo-L-Man

Cat. No.: B10861554
M. Wt: 342.30 g/mol
InChI Key: PZDOWFGHCNHPQD-XRYHAFIBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucose-alpha-1,2-aldehydo-L-Mannose typically involves the enzymatic or chemical glycosylation of glucose and mannose. One common method is the use of glycosyltransferases, which catalyze the transfer of a glycosyl group from a donor molecule to an acceptor molecule. The reaction conditions often include specific pH levels, temperatures, and the presence of cofactors to ensure optimal enzyme activity .

Industrial Production Methods

Industrial production of Glucose-alpha-1,2-aldehydo-L-Mannose can be achieved through microbial fermentation processes. This method leverages genetically engineered microorganisms to produce the desired disaccharide. The fermentation process is followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Glucose-alpha-1,2-aldehydo-L-Mannose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Glucose-alpha-1,2-aldehydo-L-Mannose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glucose-alpha-1,2-aldehydo-L-Mannose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to target molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell signaling and immune responses .

Comparison with Similar Compounds

Similar Compounds

  • Glucose-alpha-1,3-Mannose
  • Glucose-alpha-1,4-Mannose
  • Glucose-alpha-1,6-Mannose

Uniqueness

Glucose-alpha-1,2-aldehydo-L-Mannose is unique due to its specific glycosidic linkage (alpha-1,2) between glucose and mannose. This linkage imparts distinct structural and functional properties compared to other disaccharides with different linkages. The unique configuration influences its reactivity and interaction with biological molecules, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3R,4S,5S)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5-,6+,7-,8-,9+,10-,11+,12-/m0/s1

InChI Key

PZDOWFGHCNHPQD-XRYHAFIBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O

Origin of Product

United States

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